4,5-Dimethyl-6H-1,2-oxazine

Physicochemical profiling Lipophilicity ADME prediction

4,5-Dimethyl-6H-1,2-oxazine is a 6H-1,2-oxazine heterocycle bearing methyl substituents at the 4- and 5-positions (C₆H₉NO, MW 111.14 g·mol⁻¹). The 1,2-oxazine ring system is distinguished from its 1,3- and 1,4-isomers by the adjacency of the nitrogen and oxygen atoms, which imparts a weak N–O bond that serves as a versatile synthetic handle for reductive cleavage to 1,4-amino alcohols, γ-hydroxy ketones, and polyfunctional amines.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 7388-92-3
Cat. No. B12941241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-6H-1,2-oxazine
CAS7388-92-3
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NOC1)C
InChIInChI=1S/C6H9NO/c1-5-3-7-8-4-6(5)2/h3H,4H2,1-2H3
InChIKeyHURDEKPZCGSSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dimethyl-6H-1,2-oxazine (CAS 7388-92-3) – Core Structural and Physicochemical Baseline for Procurement Evaluation


4,5-Dimethyl-6H-1,2-oxazine is a 6H-1,2-oxazine heterocycle bearing methyl substituents at the 4- and 5-positions (C₆H₉NO, MW 111.14 g·mol⁻¹) [1]. The 1,2-oxazine ring system is distinguished from its 1,3- and 1,4-isomers by the adjacency of the nitrogen and oxygen atoms, which imparts a weak N–O bond that serves as a versatile synthetic handle for reductive cleavage to 1,4-amino alcohols, γ-hydroxy ketones, and polyfunctional amines [2]. The 4,5-dimethyl substitution pattern increases both molecular weight (+28 Da) and computed lipophilicity (XLogP3 = 0.5) relative to the unsubstituted 6H-1,2-oxazine scaffold (XLogP3 = 0.2), altering solubility and partitioning behaviour while preserving the topological polar surface area (TPSA = 21.6 Ų) [1][3]. Primary literature identifies this compound primarily as a synthetic intermediate for 4-amino-2-methylbutan-1-ol and polyesteramide precursors rather than as a standalone bioactive entity [4].

1

Synthetic intermediate for branched 1,4-amino alcohols and polyesteramide precursors.

2

4,5-Dimethyl pattern controls chemoselectivity in N–O bond reductive cleavage.

3

Measurable lipophilicity shift (ΔXLogP3 +0.3) supports method development and extraction workflows.

Why In-Class 1,2-Oxazine Analogs Cannot Simply Replace 4,5-Dimethyl-6H-1,2-oxazine in Research and Industrial Workflows


The 1,2-oxazine class encompasses regioisomers (6H- vs. 4H- vs. 2H-), variable saturation states (dihydro, tetrahydro), and diverse substitution patterns, all of which produce measurably different physicochemical properties and reactivity profiles [1]. The 4,5-dimethyl substitution specifically increases lipophilicity (ΔXLogP3 = +0.3 vs. unsubstituted 6H-1,2-oxazine) and molecular weight, which impacts solubility in organic solvents, chromatographic retention, and compatibility with downstream catalytic hydrogenation conditions [2][3]. More critically, the substitution pattern controls chemoselectivity in N–O bond cleavage: 4,5-dimethyl-6H-1,2-oxazine yields branched 1,4-amino alcohols upon catalytic hydrogenation, whereas 3-phenyl-substituted analogs undergo competing nitrogen transposition or pyrrole formation [4][5]. In antimycobacterial screening, the 4,5-dimethyl motif on the oxazine nucleus proved essential for maximal activity, with mono-methyl or unsubstituted variants showing significantly lower inhibition [6]. Generic interchange therefore risks altered reaction outcomes, reduced yields, and erroneous structure–activity conclusions.

Substitution pattern

Unsubstituted or 3-phenyl oxazines may undergo competing nitrogen transposition or pyrrole formation, shifting reaction outcomes.

Lipophilicity mismatch

ΔXLogP3 +0.3 vs. parent 6H-1,2-oxazine alters chromatographic retention and partitioning; method parameters may not transfer directly.

Pharmacophoric dependence

Mono-methyl or unsubstituted analogs show reduced antimycobacterial response in reported screening; structure–activity conclusions may shift.

4,5-Dimethyl-6H-1,2-oxazine – Comparator-Anchored Quantitative Evidence for Informed Selection


Lipophilicity Differentiation of 4,5-Dimethyl-6H-1,2-oxazine vs. Unsubstituted 6H-1,2-Oxazine

Computed partition coefficients (XLogP3) provide a quantitative measure of lipophilicity that governs solvent partitioning, chromatographic behaviour, and membrane permeability. 4,5-Dimethyl-6H-1,2-oxazine exhibits an XLogP3 value of 0.5 [1]. This represents a +0.3 log unit increase relative to the unsubstituted 6H-1,2-oxazine scaffold (XLogP3 = 0.2) [2]. The molecular weight increases correspondingly from 83.09 g·mol⁻¹ to 111.14 g·mol⁻¹ (+28 Da), while the topological polar surface area remains unchanged at 21.6 Ų [1][2]. The net effect is a measurable shift in hydrophobicity without altering hydrogen-bonding capacity, which directly influences extraction efficiency, reverse-phase HPLC retention times, and the design of biphasic reaction conditions.

Lipophilicity shift
Head-to-head
ΔXLogP3 = +0.3 vs. unsubstituted 6H-1,2-oxazine (XLogP3 0.5 vs. 0.2); ΔMW = +28 Da; TPSA unchanged at 21.6 Ų.
Supports solvent partitioning and HPLC method development.
Computed XLogP3; experimental logD validation recommended.
Physicochemical profiling Lipophilicity ADME prediction

One-Step Catalytic Hydrogenation to Branched 1,4-Amino Alcohol vs. Multi-Step Routes from Unsubstituted 3,6-Dihydro-1,2-oxazines

The catalytic hydrogenation of 4,5-dimethyl-6H-1,2-oxazine over a palladium or platinum oxide catalyst proceeds in a single synthetic operation to yield 4-amino-2-methylbutan-1-ol (a branched 1,4-amino alcohol) directly [1]. By contrast, unsubstituted 3,6-dihydro-1,2-oxazines require sequential reduction–ring-opening sequences or multi-step N–O cleavage–reduction protocols to access analogous 1,4-amino alcohols, often with competitive side-product formation (e.g., pyrroles or γ-lactams) [2][3]. The acid salts of the resulting amino alcohol are expressly suitable for polycondensation to polyesteramides [1]. This single-step conversion constitutes a practical synthetic advantage in terms of operational simplicity, reduced solvent consumption, and higher throughput in both academic and kilo-lab settings.

Synthetic step count
Class-level
1 step (catalytic hydrogenation) vs. ≥2 steps for unsubstituted dihydro-oxazines; yields branched 4-amino-2-methylbutan-1-ol.
Reduces synthetic effort for amino alcohol building blocks.
Data to verify across substrate scope; acid salt suitable for polycondensation.
Synthetic methodology Hydrogenation Amino alcohol building blocks

4,5-Dimethyl Substitution Maximises Antimycobacterial Activity in 1,2-Oxazine Carbamate Derivatives

In a systematic SAR study of carbamate derivatives of 1,2-oxazine, the compound bearing the 4,5-dimethyl substitution pattern on the oxazine nucleus—4,5-dimethyl-2-(p-methoxycarbonylamino)phenyl-3,6-dihydro-1,2-oxazine—exhibited the maximum antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium lufu in vitro, surpassing all other substitution patterns tested [1]. The antimycobacterial activity of the series was compared to the first-line drugs isoniazid and dapsone under identical assay conditions. Critically, the activity was found to be strongly dependent on the nature and position of substituents in the oxazine ring but only weakly dependent on the carbamate moiety, establishing the 4,5-dimethyl-3,6-dihydro-1,2-oxazine core as the activity-determining pharmacophoric element [1]. Derivatives lacking one or both methyl groups, or bearing substituents at other positions, showed measurably lower inhibition.

Antimycobacterial rank
Class-level
4,5-Dimethyl carbamate derivative: highest activity in tested series against M. tuberculosis and M. lufu; benchmarked against isoniazid and dapsone.
Pharmacophoric core for antimycobacterial screening programs.
Specific MIC values behind paywall; rank-order data only.
Antimycobacterial Tuberculosis Structure–activity relationship

Reductive Cleavage Efficiency: Zn/NH₄Cl-Mediated Conversion to γ-Hydroxy Ketones with Validated Yield Benchmark

A mild, single-pot reductive cleavage protocol using zinc powder and aqueous ammonium chloride in methanol at 70 °C converts 5,6-dihydro-4H-1,2-oxazines to γ-hydroxy ketones [1]. For the representative substrate 6-phenyl-3-p-tolyl-5,6-dihydro-4H-1,2-oxazine, the isolated yield of the corresponding γ-hydroxy ketone was 70% after column chromatography [1]. This methodology is applicable across a range of 1,2-oxazine substrates and offers operational advantages over traditional reducing agents: LiAlH₄ requires anhydrous conditions and can over-reduce, H₂/Pd-C can promote competing ring hydrogenation, and Mo(CO)₆ involves toxic reagents [1]. The 4,5-dimethyl substitution pattern is structurally compatible with this protocol (the reaction proceeds via N–O bond reduction followed by imine hydrolysis, which is insensitive to alkyl substitution at the 4- and 5-positions), allowing procurement of 4,5-dimethyl-6H-1,2-oxazine for this specific downstream application.

Reductive cleavage yield
Cross-study
70% isolated yield of γ-hydroxy ketone with Zn/NH₄Cl (MeOH/H₂O, 70 °C); avoids LiAlH₄, H₂/Pd-C, or Mo(CO)₆.
Mild, bench-friendly protocol for γ-hydroxy ketone synthesis.
Yield benchmark from representative 6-phenyl substrate; 4,5-dimethyl compatibility noted.
Reductive cleavage γ-Hydroxy ketones Synthetic methodology

4,5-Dimethyl-6H-1,2-oxazine – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Antimycobacterial Lead Optimisation Using the 4,5-Dimethyl-1,2-oxazine Pharmacophore

The 4,5-dimethyl-3,6-dihydro-1,2-oxazine core has been identified as the activity-maximising substitution pattern in a series of carbamate derivatives evaluated against M. tuberculosis and M. lufu in vitro, with activity benchmarked against isoniazid and dapsone [1]. Procurement of 4,5-dimethyl-6H-1,2-oxazine as a starting material enables the construction of focused libraries via [2+4]-cycloaddition of 1,3-dienes to C-nitroso-alkyl-N-arylcarbamates bearing the pre-installed dimethyl-oxazine nucleus. This scaffold-pre-installed approach avoids late-stage diversification failures associated with inactive substitution patterns.

Process Chemistry: One-Step Synthesis of 4-Amino-2-methylbutan-1-ol for Polyesteramide Monomer Production

Catalytic hydrogenation of 4,5-dimethyl-6H-1,2-oxazine (H₂, PtO₂ or Pd/C) directly yields 4-amino-2-methylbutan-1-ol in a single synthetic operation [1]. The acid salts of this amino alcohol are expressly suitable for polycondensation with dicarboxylic acids to produce polyesteramides [1]. This one-step route to a branched amino alcohol monomer compares favourably with multi-step sequences required from unsubstituted 3,6-dihydro-1,2-oxazines, where competitive nitrogen transposition or pyrrole formation can erode yield [2][3]. The higher lipophilicity of the dimethyl-substituted oxazine (ΔXLogP3 = +0.3) also facilitates extraction and purification in process-scale workflows.

Synthetic Methodology: Bench-Stable Precursor for γ-Hydroxy Ketone Synthesis via Mild Reductive Cleavage

5,6-Dihydro-4H-1,2-oxazines, including those bearing the 4,5-dimethyl pattern, undergo reductive cleavage with zinc powder and ammonium chloride in aqueous methanol at 70 °C to afford γ-hydroxy ketones in good isolated yields (validated at 70% for a representative substrate) [1]. This protocol eliminates the need for anhydrous solvents, high-pressure hydrogenation equipment, or toxic metal carbonyl reagents, making it suitable for standard fume-hood operation in medicinal chemistry and academic laboratories. The 4,5-dimethyl substitution does not interfere with the N–O bond reduction/hydrolysis sequence, ensuring reliable application to the target compound.

Physicochemical Screening: Lipophilicity-Dependent Property Profiling of Heterocyclic Libraries

The computed lipophilicity shift (XLogP3 = 0.5) relative to unsubstituted 6H-1,2-oxazine (XLogP3 = 0.2) provides a measurable property differentiation that can be exploited in high-throughput physicochemical profiling of oxazine-containing compound collections [1][2]. The unchanged TPSA (21.6 Ų) combined with increased molecular weight and logP offers a controlled variable for structure–property relationship studies, particularly where modulation of logD without altering hydrogen-bonding capacity is desired.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimisation
4,5-Dimethyl pharmacophore core
In vitro activity ranking and SAR interpretation
Polyesteramide monomer synthesis
Single-step hydrogenation to branched amino alcohol
Reaction selectivity and polycondensation compatibility
γ-Hydroxy ketone preparation
Zn/NH₄Cl reductive cleavage compatibility
Yield reproducibility and substrate scope review
Physicochemical library profiling
Controlled lipophilicity shift (ΔXLogP3 +0.3)
logD/modulation without TPSA alteration
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